tert-butyl N-(3,3-dimethyl-1-oxobutan-2-yl)carbamate
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Overview
Description
(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a dimethyl group, and a carbamate functional group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor, such as (S)-3,3-dimethyl-1-oxobutan-2-yl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide (ADB-BINACA)
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBICA)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (ADB-FUBICA)
Uniqueness
(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate is unique due to its specific structural configuration and the presence of the tert-butyl and dimethyl groups
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-(3,3-dimethyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h7-8H,1-6H3,(H,12,14) |
InChI Key |
VNUGLZHZXINMND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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